molecular formula C17H14N2O2S B3859316 3-(1,3-benzodioxol-5-ylmethyl)-5-phenyl-1H-imidazole-2-thione

3-(1,3-benzodioxol-5-ylmethyl)-5-phenyl-1H-imidazole-2-thione

Cat. No.: B3859316
M. Wt: 310.4 g/mol
InChI Key: VVZWBEFKYCALQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,3-benzodioxol-5-ylmethyl)-5-phenyl-1H-imidazole-2-thione is a heterocyclic compound that features a benzodioxole moiety and an imidazole ring. This compound is of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzodioxol-5-ylmethyl)-5-phenyl-1H-imidazole-2-thione typically involves the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized from catechol and formaldehyde through a condensation reaction.

    Imidazole Ring Formation: The imidazole ring is formed by reacting glyoxal, ammonia, and an appropriate aldehyde or ketone.

    Thione Introduction: The thione group is introduced by reacting the imidazole derivative with a sulfur source, such as Lawesson’s reagent or phosphorus pentasulfide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-benzodioxol-5-ylmethyl)-5-phenyl-1H-imidazole-2-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: The benzodioxole and imidazole rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Various substituted benzodioxole and imidazole derivatives.

Scientific Research Applications

3-(1,3-benzodioxol-5-ylmethyl)-5-phenyl-1H-imidazole-2-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1,3-benzodioxol-5-ylmethyl)-5-phenyl-1H-imidazole-2-thione involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,3-benzodioxol-5-ylmethyl)-5-phenyl-1H-imidazole-2-thione is unique due to its specific combination of a benzodioxole moiety and an imidazole ring with a thione group

Properties

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-5-phenyl-1H-imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2S/c22-17-18-14(13-4-2-1-3-5-13)10-19(17)9-12-6-7-15-16(8-12)21-11-20-15/h1-8,10H,9,11H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVZWBEFKYCALQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C=C(NC3=S)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1,3-benzodioxol-5-ylmethyl)-5-phenyl-1H-imidazole-2-thione
Reactant of Route 2
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3-(1,3-benzodioxol-5-ylmethyl)-5-phenyl-1H-imidazole-2-thione
Reactant of Route 3
3-(1,3-benzodioxol-5-ylmethyl)-5-phenyl-1H-imidazole-2-thione
Reactant of Route 4
3-(1,3-benzodioxol-5-ylmethyl)-5-phenyl-1H-imidazole-2-thione
Reactant of Route 5
3-(1,3-benzodioxol-5-ylmethyl)-5-phenyl-1H-imidazole-2-thione
Reactant of Route 6
3-(1,3-benzodioxol-5-ylmethyl)-5-phenyl-1H-imidazole-2-thione

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